molecular formula C13H13NO4 B14746712 Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate CAS No. 5336-49-2

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B14746712
CAS No.: 5336-49-2
M. Wt: 247.25 g/mol
InChI Key: ZZRSCGYRNYMOIQ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound with a pyrrolidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This method is characterized by high yields and cost-efficiency due to the simplicity of the process and the minimal use of solvents.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as mechano-chemical processes using planetary ball milling equipment or microwave irradiation approaches . These methods are designed to optimize yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with thionyl chloride to form a possible sulphine derivative .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with thionyl chloride can yield chloroformylthiophen derivatives .

Scientific Research Applications

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds .

Comparison with Similar Compounds

Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate . These compounds share a similar pyrrolidine core structure but differ in their substituents, which can influence their chemical properties and applications. The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial applications.

Similar Compounds

Properties

CAS No.

5336-49-2

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-18-13(17)10-8-14(12(16)11(10)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

ZZRSCGYRNYMOIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)C2=CC=CC=C2

Origin of Product

United States

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